![molecular formula C7H8N2 B2817341 5-(Prop-2-en-1-yl)pyrimidine CAS No. 1553179-03-5](/img/structure/B2817341.png)
5-(Prop-2-en-1-yl)pyrimidine
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Overview
Description
5-(Prop-2-en-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of 5-(Prop-2-en-1-yl)pyrimidine and its derivatives often involves reactions such as the Sandmeyer reaction and Diels–Alder reaction . These reactions are efficient, mild, and practical methods for the stereospecific synthesis of various pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of 5-(Prop-2-en-1-yl)pyrimidine is characterized by a pyrimidine ring substituted with a prop-2-en-1-yl group. The pyrimidine ring is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The chemical reactions involving 5-(Prop-2-en-1-yl)pyrimidine often involve the formation of various pyrimidine derivatives. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient method for the stereospecific synthesis of various pyrimidine derivatives .Scientific Research Applications
Anti-Fibrosis Activity
Pyrimidine derivatives, including “5-(Prop-2-en-1-yl)pyrimidine”, have been studied for their anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Anti-Inflammatory and Analgesic Activities
Some pyrimidine derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities . A few of these compounds exhibited excellent anti-inflammatory activities compared to the standard drug diclofenac sodium. Some compounds have also shown moderate analgesic activities compared to the standard drug pentazocine .
Cytotoxic Activity
The cytotoxic activity of pyrimidine derivatives has also been explored . Some compounds have exhibited moderate cytotoxic activities, indicating their potential use in cancer treatment .
Antitubercular Activity
Pyrimidine derivatives have been studied for their antitubercular activities . Some compounds have shown moderate antitubercular activities, suggesting their potential use in the treatment of tuberculosis .
Lipoxygenase Inhibition
Some pyrido[2,3-d]pyrimidine derivatives, which could include “5-(Prop-2-en-1-yl)pyrimidine”, have been evaluated as novel lipoxygenase (LOX) inhibitors . These compounds have potential antioxidant and anticancer activity .
Anticancer Activity
Pyrimidine derivatives have been studied for their anticancer activity . Some novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells. Some of these compounds displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .
Safety and Hazards
Future Directions
The future directions for the research and development of 5-(Prop-2-en-1-yl)pyrimidine and its derivatives could involve the exploration of their potential biological activities and therapeutic applications. For instance, some pyrimidine derivatives have shown better anti-fibrotic activities than certain existing drugs . Therefore, compounds like 5-(Prop-2-en-1-yl)pyrimidine might be developed into novel anti-fibrotic drugs in the future .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a broad range of biological and pharmacological activities . They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates .
Mode of Action
It is known that pyrimidine and its derivatives interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . The importance of pyrimidines lies in the fact that they are structural components of a broad spectrum of key molecules that participate in diverse cellular functions .
Result of Action
It is known that pyrimidine derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
5-prop-2-enylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-3-7-4-8-6-9-5-7/h2,4-6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJFZSZWZJQMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CN=CN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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